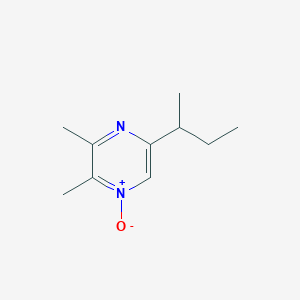

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide

説明

特性

CAS番号 |

143463-84-7 |

|---|---|

分子式 |

C10H16N2O |

分子量 |

180.25 g/mol |

IUPAC名 |

5-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C10H16N2O/c1-5-7(2)10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |

InChIキー |

HFMLNGVTDQWLQD-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |

正規SMILES |

CCC(C)C1=C[N+](=C(C(=N1)C)C)[O-] |

製品の起源 |

United States |

科学的研究の応用

Applications in Flavor and Fragrance Industries

Flavoring Agents

5-sec-Butyl-2,3-dimethylpyrazine 1-oxide is primarily used as a flavoring agent due to its marine-type odor, which enhances the sensory profile of food products. It is commonly incorporated into savory foods and snacks to impart a desirable taste .

Fragrance Formulations

In the fragrance industry, this compound serves as a key ingredient in creating complex scent profiles. Its unique olfactory characteristics make it suitable for use in perfumes and other scented products .

Biological Applications

Recent studies have identified the role of pyrazine derivatives, including 5-sec-butyl-2,3-dimethylpyrazine 1-oxide, in microbial metabolism. For instance, certain bacteria such as Paenibacillus polymyxa have been shown to produce various pyrazine metabolites during biosynthesis processes . These metabolites may have potential applications in biocontrol or as natural preservatives due to their antimicrobial properties.

Environmental Applications

Pyrazines are also being explored for their environmental applications. Some bacterial species can degrade pyrazines, including 5-sec-butyl-2,3-dimethylpyrazine 1-oxide, thereby reducing their concentration in industrial waste streams. This bioremediation potential highlights the importance of these compounds in environmental sustainability efforts .

Case Study 1: Flavor Enhancement in Food Products

A study demonstrated that incorporating 5-sec-butyl-2,3-dimethylpyrazine 1-oxide into snack foods significantly improved consumer acceptance due to its appealing aroma profile. Sensory evaluation indicated a marked preference for products containing this compound compared to control samples without it.

Case Study 2: Microbial Production of Pyrazines

Research involving Pseudomonas species showed that specific strains could utilize substrates like valine to produce pyrazines efficiently. This finding suggests that microbial fermentation processes could be optimized for the sustainable production of flavor compounds .

Data Table: Summary of Applications

類似化合物との比較

Antimicrobial Activity

- 5-sec-Butyl-2,3-dimethylpyrazine: Exhibits growth-limiting effects on Stenotrophomonas species at 60 μL per 30 mL irrigation water, reducing bacterial colonization in plant roots and stems .

- Other Pyrazines: No direct evidence of antimicrobial activity was reported for ethyl- or methoxy-substituted analogs in the provided studies.

Aroma Contributions

- 5-Ethyl-2,3-dimethylpyrazine: Identified as a key aroma compound in roasted mutton (OAV 291–517) , sunflower seed oil , and smoked duck . Its "burnt" and "roasty" notes are critical to flavor profiles.

- 5-Methyl-2,3-diethylpyrazine : Displays the highest odor activity value (OAV 930–1,819) in roasted mutton, surpassing even aldehydes and ketones in sensory impact .

- 5-sec-Butyl-2,3-dimethylpyrazine: Not reported as an aroma contributor in the evidence, likely due to its larger alkyl group reducing volatility.

Key Research Findings and Data

Odor Activity Values (OAVs) of Selected Pyrazines

| Compound Name | OAV Range | Matrix Studied | Reference |

|---|---|---|---|

| 5-Ethyl-2,3-dimethylpyrazine | 291–517 | Roasted mutton | |

| 5-Methyl-2,3-diethylpyrazine | 930–1,819 | Roasted mutton | |

| Trimethylpyrazine | >1 | Roasted mutton |

Antimicrobial Efficacy

- 5-sec-Butyl-2,3-dimethylpyrazine: Reduced Stenotrophomonas growth in plant trials, with treated samples showing root and stem lengths comparable to non-inoculated controls .

Q & A

Q. What advanced surface characterization techniques reveal the compound’s role in heterogeneous catalysis?

- Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) and scanning transmission electron microscopy (STEM) to study adsorption on catalyst supports (e.g., TiO₂ or zeolites). In situ FTIR monitors intermediate species during catalytic cycles, as discussed in for interfacial chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。